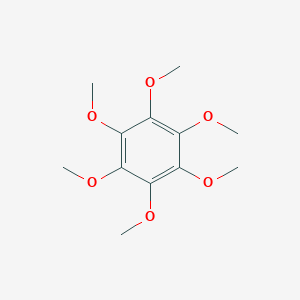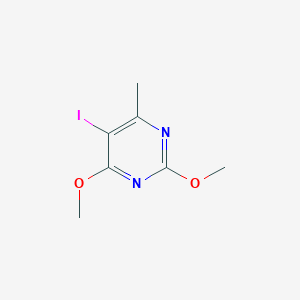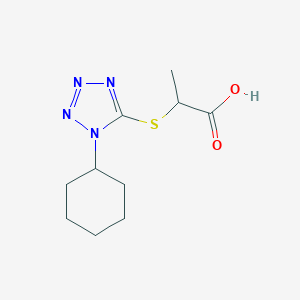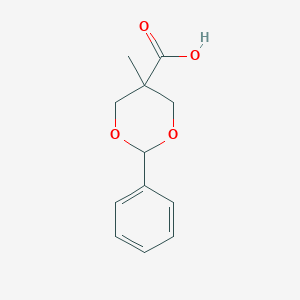![molecular formula C12H9N3S B187923 N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine CAS No. 22394-38-3](/img/structure/B187923.png)
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine, also known as ITA, is a synthetic compound with potential therapeutic applications. ITA belongs to the class of indole-based compounds, which have gained significant attention due to their diverse biological activities.
Aplicaciones Científicas De Investigación
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown promising results in various scientific research applications. It has been studied for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown potent activity against various bacterial and viral strains. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine exerts its biological activity by modulating various cellular pathways. It has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer and diabetes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to improve glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for diabetes. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to improve cognitive function and memory, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown potent biological activity at low concentrations, which makes it a cost-effective compound for use in various assays. However, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has some limitations for lab experiments. It is relatively unstable and can degrade over time, which makes it challenging to store and handle. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several potential future directions in scientific research. It can be further investigated for its use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be modified to improve its stability and bioavailability, which can enhance its therapeutic potential. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be used as a lead compound to develop new drugs with improved pharmacological properties. Finally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be studied for its potential use as a diagnostic tool for various diseases.
Métodos De Síntesis
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be synthesized using a straightforward method that involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide in the presence of a base. The resulting product is then treated with formaldehyde to yield N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Propiedades
Número CAS |
22394-38-3 |
|---|---|
Nombre del producto |
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine |
Fórmula molecular |
C12H9N3S |
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
(E)-1-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-11-10(3-1)9(7-14-11)8-15-12-13-5-6-16-12/h1-8,14H/b15-8+ |
Clave InChI |
PRTNCQMOBODVPV-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C/NC3=NC=CS3)/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=NC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CNC3=NC=CS3)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)


![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)


![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

